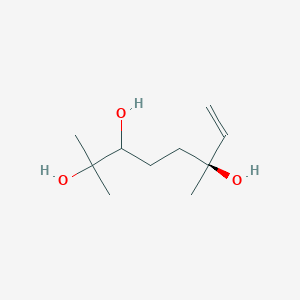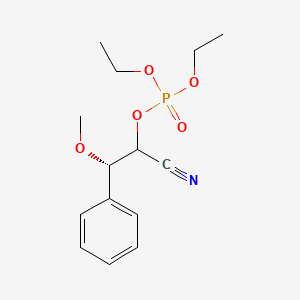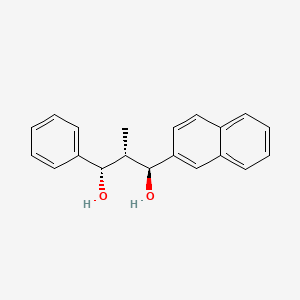
(6S)-2,6-Dimethyloct-7-ene-2,3,6-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S)-2,6-Dimethyloct-7-ene-2,3,6-triol is an organic compound characterized by its unique structure, which includes three hydroxyl groups and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-2,6-Dimethyloct-7-ene-2,3,6-triol typically involves multi-step organic reactions. One common method includes the use of starting materials such as 2,6-dimethylhept-5-en-2-ol, which undergoes a series of reactions including oxidation, reduction, and hydroxylation to introduce the necessary functional groups.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to ensure high yield and purity. These methods often utilize catalysts such as palladium or platinum to facilitate the addition of hydroxyl groups and the formation of the double bond under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
(6S)-2,6-Dimethyloct-7-ene-2,3,6-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce a fully saturated alcohol.
Scientific Research Applications
(6S)-2,6-Dimethyloct-7-ene-2,3,6-triol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of hydroxyl groups and double bonds on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6S)-2,6-Dimethyloct-7-ene-2,3,6-triol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The double bond may also participate in reactions that modify the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(6S)-5-Methyltetrahydrofolic acid: Shares a similar structural motif with multiple hydroxyl groups.
(2S,6S)-2,6-Diaminoheptanedioate: Another compound with similar stereochemistry and functional groups.
Uniqueness
(6S)-2,6-Dimethyloct-7-ene-2,3,6-triol is unique due to its specific combination of hydroxyl groups and a double bond, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
847797-32-4 |
|---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
(6S)-2,6-dimethyloct-7-ene-2,3,6-triol |
InChI |
InChI=1S/C10H20O3/c1-5-10(4,13)7-6-8(11)9(2,3)12/h5,8,11-13H,1,6-7H2,2-4H3/t8?,10-/m1/s1 |
InChI Key |
CNYFGLAROLNGDG-LHIURRSHSA-N |
Isomeric SMILES |
C[C@](CCC(C(C)(C)O)O)(C=C)O |
Canonical SMILES |
CC(C)(C(CCC(C)(C=C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane)](/img/structure/B14186462.png)
![4-Pyrimidinamine, N-[1-[4-(4-fluorophenoxy)phenyl]propyl]-6-propyl-](/img/structure/B14186469.png)

![1,1'-({2-[Chloro(phenyl)methyl]phenyl}methylene)dibenzene](/img/structure/B14186490.png)

![N-[(Piperidin-4-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B14186501.png)
![3-{2-[(4-Methoxyphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B14186505.png)
![5,5'-(1,4-Phenylene)bis[2-(6-bromohexyl)-2H-tetrazole]](/img/structure/B14186514.png)
![N-(2-Ethylphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14186519.png)
![N~2~-[(4-Fluorophenyl)methyl]-N-hydroxyglycinamide](/img/structure/B14186525.png)



